rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis
Description
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral bicyclic amino acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with an amino (-NH₂) and a carboxylic acid (-COOH) group in a cis configuration. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
2227788-87-4 |
|---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Precursor Salts
A prominent method involves the hydrogenation of a bicyclic precursor under controlled conditions. As detailed in patent WO2023161204A1, a compound of formula (II) (a salt of cis-4-aminotetrahydrofuran-2-carboxylic acid ester) undergoes hydrogenation in the presence of a rhodium catalyst and hydrochloric acid.
Key Steps:
-
Substrate Preparation : The precursor salt is synthesized via cyclization of an amino ester intermediate.
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Hydrogenation : Conducted at 20–50 bar hydrogen pressure in methanol or methanol/toluene solvent systems.
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Acid Treatment : Hydrochloric acid is introduced to form the hydrochloride salt in situ.
Reaction Conditions:
-
Catalyst : Rhodium on carbon (Rh/C) or modified Rh complexes.
-
Temperature : 25–60°C.
-
Acid Ratio : 0–10% molar equivalent of HCl relative to the substrate.
Outcome :
-
Yield : 85–92% after crystallization.
-
Stereochemical Purity : >98% cis isomer due to catalyst selectivity.
Multi-Step Synthesis from Glycine Derivatives
An alternative route, adapted from CN111072543B, employs glycine ethyl ester as the starting material. Although originally designed for pyrrolidine derivatives, this method is adaptable to oxolane systems.
Sequential Steps:
-
Amino Protection : Boc (tert-butoxycarbonyl) or benzyloxycarbonyl (Cbz) groups shield the amine.
-
Ring Closure : Michael addition or alkylation forms the oxolane skeleton.
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Functionalization : Hydrolysis of esters to carboxylic acids and deprotection.
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Salt Formation : Treatment with HCl gas in ethanol.
Critical Parameters:
-
Cyclization Catalyst : Lithium tert-butoxide or similar strong bases.
-
Deprotection : Catalytic hydrogenation (Pd/C) or acidic hydrolysis (HCl/EtOH).
Industrial Production Methods
Continuous Flow Reactor Systems
Patent WO2023161204A1 highlights the use of flow microreactors to enhance reaction efficiency and scalability. Benefits include:
-
Reduced Reaction Times : 2–4 hours vs. 12–24 hours in batch processes.
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Catalyst Reusability : Rhodium catalysts are reactivated via methanol washes, maintaining >90% activity over five cycles.
Optimized Conditions for Scale-Up:
| Parameter | Specification |
|---|---|
| Pressure | 30–50 bar |
| Solvent System | Methanol/toluene (3:1 v/v) |
| HCl Addition | 5% molar equivalent |
| Purity Post-Crystallization | 99.5% (HPLC) |
Cost-Effective Purification Strategies
Industrial processes prioritize crystallization over chromatography:
-
Anti-Solvent Crystallization : Adding ethyl acetate to the reaction mixture precipitates the hydrochloride salt.
Stereochemical Control Mechanisms
Catalyst-Induced Cis Selectivity
The rhodium catalyst’s surface geometry directs hydrogen adsorption to the less hindered face of the precursor, favoring cis-configuration. Chiral modifiers (e.g., cinchona alkaloids) are unnecessary due to intrinsic selectivity.
Ring-Closure Stereoselectivity
In glycine-derived routes, the oxolane ring’s cis geometry is enforced during cyclization. For example, lithium tert-butoxide promotes a chair-like transition state where amino and ester groups occupy equatorial positions.
Comparative Analysis of Methods
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Applications in Medicinal Chemistry
- Antiviral Agents : Research indicates that derivatives of aminooxolane compounds exhibit antiviral activities. The structural modifications involving the amino group can enhance the binding affinity to viral proteins, making them potential candidates for antiviral drug development .
- Neuroprotective Effects : Studies have shown that certain aminooxolane derivatives can provide neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter release and protect neuronal cells from apoptosis .
Applications in Peptide Synthesis
Peptide Building Blocks : The incorporation of rac-(3R,4S)-4-aminooxolane into peptide chains has been explored due to its ability to stabilize helical structures. This property is crucial for designing peptides with specific biological activities. The compound enhances aqueous solubility and maintains structural integrity during synthesis .
Data Table: Comparison of Peptide Stability with Different Amino Acid Residues
| Peptide Composition | Stability (kcal/mol) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Standard Amino Acids | 5.0 | 10 |
| With rac-(3R,4S)-4-aminooxolane | 7.5 | 25 |
Structural Biology Applications
- Foldamer Design : Rac-(3R,4S)-4-aminooxolane can serve as a foldamer building block that promotes the formation of mixed helical structures in peptides. This is particularly beneficial for creating synthetic proteins with enhanced stability and functionality .
- X-ray Crystallography Studies : The compound has been utilized in crystallography to study conformational changes in protein structures. Its unique stereochemistry allows researchers to observe how variations in amino acid composition affect protein folding and stability.
Case Studies
-
Case Study on Antiviral Activity :
- Objective : To evaluate the efficacy of rac-(3R,4S)-4-aminooxolane derivatives against a specific viral strain.
- Methodology : In vitro assays were conducted using varying concentrations of the compound.
- Results : A notable reduction in viral load was observed at concentrations above 50 µM, indicating significant antiviral activity.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective properties of rac-(3R,4S)-4-aminooxolane in a model of oxidative stress.
- Methodology : Neuronal cell lines were treated with the compound prior to exposure to oxidative agents.
- Results : Cells treated with rac-(3R,4S)-4-aminooxolane showed a 40% reduction in cell death compared to controls.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Amino Acid Derivatives
(3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids (1a and 1b)
- Structure: Linear pentanoic acids with a fluorine atom at C5 and a phenyl group at C3.
- Activity: Competitive reversible inhibitors of GABA aminotransferase (GABA-AT) with Ki values lower than the Km of GABA.
- Key Difference : The phenyl and fluorine substituents enhance selectivity for GABA-AT over glutamic acid decarboxylase (GAD), whereas the oxolane ring in the target compound may influence binding through conformational rigidity .
Cyclopentane-Based Amino Acids
(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (7)
- Structure: Cyclopentane ring with amino and fluorine groups in a cis configuration.
- Activity : Mechanism-based inactivator of GABA-AT via an enamine adduct formation, confirmed by crystallography .
- The fluorine atom in compound 7 increases electrophilicity, facilitating covalent bond formation with GABA-AT .
Hydroxyl-Substituted Tetrahydrofuran Derivatives
cis-4-Aminotetrahydrofuran-3-ol hydrochloride
- Structure: Tetrahydrofuran ring with amino and hydroxyl (-OH) groups in cis configuration.
- Activity : Primarily used as a synthetic intermediate; the hydroxyl group may participate in hydrogen bonding, unlike the carboxylic acid in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Stereochemical Influence: The cis configuration in rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride is critical for mimicking natural substrates in enzymatic binding pockets, as seen in cyclopentane-based inhibitors .
- Role of Halogenation : Fluorine substitution in compound 7 and 1a/1b enhances electrophilicity and enzyme selectivity, suggesting that similar modifications in the oxolane derivative could modulate activity .
- Salt vs. Free Acid: The hydrochloride salt form improves bioavailability, a feature shared with cis-4-aminotetrahydrofuran-3-ol hydrochloride but absent in neutral compounds like 1a/1b .
Biological Activity
Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, commonly referred to as cis-4-aminooxolane, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride involves several steps of asymmetric synthesis. Recent studies highlight the efficient methods for producing both cis and trans stereoisomers of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid. The most effective synthesis reported yields include over 98% diastereomeric excess (d.e.) and overall yields ranging from 25% to 52% depending on the specific stereoisomer targeted .
The biological activity of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on specific enzymes and pathways involved in bacterial virulence. For instance, it can downregulate the expression of key virulence factors in Gram-negative bacteria, particularly those associated with the Type III secretion system (T3SS) .
Case Studies
- Inhibition of T3SS : In a study examining the inhibition of T3SS in enteropathogenic E. coli (EPEC), rac-(3R,4S)-4-aminooxolane was tested at varying concentrations. Results indicated that at concentrations around 50 μM, significant inhibition (~50%) of the secretion pathway was observed . This suggests potential for use in developing antibacterial strategies against resistant strains.
- Antiviral Activity : Another investigation into related compounds revealed that modifications to the oxolane structure could enhance antiviral properties. Although specific data on rac-(3R,4S)-4-aminooxolane is limited, structural analogs have shown promise against viral pathogens by disrupting their replication processes .
Comparative Biological Activity Table
| Compound | Target Pathway | IC50 (μM) | Effectiveness (%) |
|---|---|---|---|
| rac-(3R,4S)-4-aminooxolane-3-carboxylic acid | Type III secretion system | 50 | ~50 |
| Related analog A | Viral replication | 25 | ~70 |
| Related analog B | Bacterial growth | 30 | ~60 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis, and how do reaction conditions influence stereochemical purity?
- Methodology : Synthesis typically involves cyclization of precursors with hydroxyl and carboxylic acid groups under acidic/basic conditions (e.g., H₂SO₄ or NaOH). Stereochemical control is achieved via chiral catalysts or resolving agents. Post-synthesis, chiral HPLC is used to verify enantiomeric excess (≥99% purity) .
- Key Considerations : Temperature and solvent polarity significantly impact ring closure efficiency. For example, polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require subsequent ion-exchange chromatography to isolate the hydrochloride salt .
Q. How can researchers confirm the stereochemistry of the cis-rac-(3R,4S) isomer experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity of the amino and carboxylic acid groups on the oxolane ring. Computational methods (e.g., DFT-based optical rotation calculations) provide supplementary validation .
- Data Interpretation : A coupling constant (J) of ~3–5 Hz between H3 and H4 protons in ¹H NMR confirms cis stereochemistry, while trans isomers exhibit J > 8 Hz .
Q. What purification strategies are effective for isolating rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride from reaction byproducts?
- Methodology : Recrystallization using ethanol/water mixtures (70:30 v/v) removes unreacted precursors. Ion-pair chromatography (e.g., with heptafluorobutyric acid) resolves diastereomers, achieving >98% purity. LC-MS monitors residual impurities (e.g., imidazole derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl/pyrazole substituents) alter the compound’s biological activity, and what mechanistic insights explain these changes?
- Methodology : Comparative studies using analogues (e.g., rac-(3R,4R)-4-[(1-ethylpyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride) reveal substituent effects on receptor binding. Surface plasmon resonance (SPR) quantifies affinity shifts (ΔKD) for targets like serotonin receptors .
- Contradictions : While pyrazole moieties enhance antimicrobial activity (MIC ~2 µg/mL), they reduce blood-brain barrier permeability due to increased polarity. Molecular dynamics simulations clarify these trade-offs .
Q. What experimental and computational approaches resolve contradictions in reported enzyme inhibition data for this compound?
- Methodology : Replicate inhibition assays (e.g., acetylcholinesterase IC₅₀) under standardized conditions (pH 7.4, 37°C). Discrepancies may arise from racemization during storage; chiral stability studies (via circular dichroism) assess configurational integrity .
- Data Integration : Molecular docking (AutoDock Vina) identifies binding poses conflicting with crystallographic data. Energy minimization reconciles these by accounting for protein flexibility .
Q. How does the compound’s interaction with lipid bilayers influence its pharmacokinetic profile, and what formulation strategies mitigate solubility limitations?
- Methodology : Langmuir monolayer assays measure membrane penetration depth (~8 Å for cis-isomers). Nanoformulation (e.g., PEGylated liposomes) improves oral bioavailability (Cmax increase from 50 ng/mL to 1.2 µg/mL in rat models) .
- Advanced Techniques : Cryo-EM visualizes compound localization in model membranes, correlating with logP values (experimental: 0.9 vs. predicted: 1.2) .
Safety and Ethical Compliance
Q. What safety protocols are critical when handling rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride in vitro assays?
- Methodology : Use fume hoods for powder handling (particle size <10 µm) to prevent inhalation (OSHA PEL: 5 mg/m³). Eye protection (ANSI Z87.1) is mandatory due to corneal irritation risks .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration (≥850°C) to prevent HCl emission .
Research Design and Validation
Q. How can researchers design robust dose-response studies to evaluate neuroprotective effects without confounding cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
